molecular formula C18H15NO3 B5118443 N-(furan-2-ylmethyl)-3-phenoxybenzamide

N-(furan-2-ylmethyl)-3-phenoxybenzamide

Cat. No.: B5118443
M. Wt: 293.3 g/mol
InChI Key: QTICWELYYIMQJE-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-3-phenoxybenzamide is a benzamide derivative characterized by a furan-2-ylmethyl group attached to the amide nitrogen and a phenoxy substituent at the 3-position of the benzoyl ring. The furan moiety is known to enhance electronic delocalization and participate in metal coordination, while the phenoxy group may influence steric bulk and solubility .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(19-13-17-10-5-11-21-17)14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTICWELYYIMQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with furan-2-ylmethanamine. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and phenoxybenzamide moiety are crucial for its binding affinity and specificity . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Substituents/Modifications Key Properties/Applications Reference Evidence
N-(Furan-2-ylmethyl)-3-phenoxybenzamide Furan-2-ylmethyl, 3-phenoxybenzamide Not explicitly reported; inferred bioactivity based on analogs
N-(Furan-2-ylmethyl)-2-nitrobenzamide Furan-2-ylmethyl, 2-nitrobenzamide Precursor for diazepine derivatives (60–90% yields via Cu catalysis)
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide Bromo, methyl, furan-2-ylmethyl Intermediate for pharmaceuticals; no explicit bioactivity data
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives Tetrazole scaffold, furan-2-ylmethyl Antimicrobial activity (e.g., 4 µg/mL inhibition of S. epidermidis)
JXC010 (N-(Furan-2-ylmethyl)-quinolinyl benzamide) Quinolinyl, furan-2-ylmethyl Undisclosed therapeutic application
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, isopropoxy Agricultural fungicide

Physicochemical Properties

  • Furan-2-ylmethyl derivatives exhibit moderate coordination capability with transition metals (e.g., Co, Cu, Pd), as seen in metal complexes used for methyl methacrylate polymerization .

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